molecular formula C19H18O6 B596556 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone CAS No. 160623-47-2

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

Cat. No. B596556
M. Wt: 342.347
InChI Key: XOFZQNNUVXEIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is an antimicrobial agent that can be isolated from the genus Garcinia . It inhibits S. aureus and B. cereus with MIC values of 128 μg/mL and 200 μg/mL, respectively .


Molecular Structure Analysis

The molecular formula of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is C19H18O6 . The structure includes a xanthone backbone, which is a tricyclic compound with two phenyl rings and a central carbonyl group .


Chemical Reactions Analysis

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is known for its antimicrobial activity. It inhibits S. aureus and B. cereus with MIC values of 128 μg/mL and 200 μg/mL, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone include a molecular weight of 342.34, a density of 1.4±0.1 g/cm3, a boiling point of 579.7±50.0 °C at 760 mmHg, and a flash point of 211.2±23.6 °C .

Scientific Research Applications

  • Chemical Constituents Identification : This compound was identified as one of the chemical constituents of Garcinia xanthochymus, a plant known for its diverse pharmacological properties (Song, 2015).

  • Antiprotozoal Activity : A study on Chrysochlamys tenuis isolated various prenylated xanthones, including 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, and evaluated their antiprotozoal activity against Plasmodium falciparum and Trypanosoma cruzi. Some compounds showed moderate to high antimalarial potency (Molinar‐Toribio et al., 2006).

  • Antioxidant Properties : Research on the constituents of Anaxagorea luzonensis A. GRAY found new xanthones, including 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, with some compounds demonstrating antioxidant activity (Gonda et al., 2000).

  • Cytotoxicity Studies : A study on Garcinia bracteata revealed the isolation of various prenylxanthones, including 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, which exhibited significant cytotoxicity against human leukemic cell lines (Niu et al., 2018).

  • Synthesis and Antibacterial Activity : A paper focused on the synthesis of prenylated 1,3-dihydroxyxanthone, closely related to 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone, and its moderate antibacterial activity against Escherichia coli (Yuanita et al., 2023).

  • Anti-HIV and Cytotoxic Properties : Another study on the root bark of Garcinia edulis reported the isolation of a new isoprenylated xanthone with significant anti-HIV-1 protease and cytotoxic activities (Magadula, 2010).

properties

IUPAC Name

1,4,6-trihydroxy-5-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-9(2)4-5-10-8-11-16(23)14-12(20)6-7-13(21)18(14)25-17(11)19(24-3)15(10)22/h4,6-8,20-22H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFZQNNUVXEIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C=CC(=C3C2=O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301157401
Record name 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone

CAS RN

160623-47-2
Record name 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160623-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301157401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
12
Citations
QB Han, CF Qiao, JZ Song, NY Yang… - Chemistry & …, 2007 - Wiley Online Library
Three new hydroxylated xanthones with prenyl or geranyl substituents, compounds 1–3, were isolated from the twig bark of Garcinia xanthochymus, along with the four known …
Number of citations: 72 onlinelibrary.wiley.com
J Ruan, C Zheng, Y Liu, L Qu, H Yu, L Han, Y Zhang… - Molecules, 2017 - mdpi.com
Xanthones, as some of the most active components and widely distributed in various herb medicines, have drawn more and more attention in recent years. So far, 168 species of herbal …
Number of citations: 48 www.mdpi.com
KS Joseph, VS Dandin… - Journal of Biologically …, 2016 - Taylor & Francis
Garcinia xanthochymus (Gamboge) is a fruit yielding tree belonging to the Clusiaceae (Guttiferae) family and is naturally distributed in South East Asian counties. The plant has been …
Number of citations: 20 www.tandfonline.com
NKNC Hassan, M Taher, D Susanti - Biomedicine & Pharmacotherapy, 2018 - Elsevier
The purpose of this study was to determine the phytochemical constituents and pharmacological properties of Garcinia xanthochymus which is commonly known as gamboge, yellow …
Number of citations: 39 www.sciencedirect.com
SL Niu, ZL Li, F Ji, GY Liu, N Zhao, XQ Liu, YK Jing… - Phytochemistry, 2012 - Elsevier
Five xanthones, 1,4,5,6-tetrahydroxyxanthone (1) and bracteaxanthones III–VI (2–5) together with twenty-six known compounds (6–31), were isolated from the ethanol extract of the …
Number of citations: 96 www.sciencedirect.com
K Trisuwan, S Boonyaketgoson, V Rukachaisirikul… - Tetrahedron …, 2014 - Elsevier
Three new xanthones, xanthochymones A–C (1–3), together with six known compounds including two xanthones, three biflavanoids, and one mellein derivative are isolated from the …
Number of citations: 31 www.sciencedirect.com
APA Aravind, LN Menon… - Diversity of Garcinia …, 2016 - researchgate.net
Plants of the genus Garcinia produce structurally diverse secondary metabolites such as biflavonoids, xanthones, benzophenones, flavonoids, biphenyls, acyl phloroglucinols, …
Number of citations: 14 www.researchgate.net
VA Nchiozem-Ngnitedem, J Mukavi, LK Omosa… - Advances in Botanical …, 2023 - Elsevier
Species of the genus Garcinia (Clusiaceae) have been used for centuries in different folk medicine for the treatment of several ailments, as well as food supplements. Evidence from …
Number of citations: 1 www.sciencedirect.com
P Pooprommin, C Manaspon, A Dwivedi, A Mazumder… - Heliyon, 2022 - cell.com
Most modern wound dressings assist the wound-healing process. In contrast, conventional wound dressings have limited antibacterial activity and promote sporadic fibroblast growth. …
Number of citations: 5 www.cell.com
AAL Gunatilaka, AMYJ De Silva, S Sotheeswaran - Phytochemistry, 1982 - Elsevier
2-Hydroxyxanthone, 1,7-dihydroxyxanthone, 1-hydroxy-7-methoxyxanthone, 6,7-dimethoxy-1-hydroxyxanthone and a new natural product, 2-hydroxy-3-methoxyxanthone, have been …
Number of citations: 41 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.